molecular formula C16H17N7 B1664266 1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine CAS No. 135561-94-3

1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine

Cat. No.: B1664266
CAS No.: 135561-94-3
M. Wt: 307.35 g/mol
InChI Key: LZAUTKZCXBBSMB-UHFFFAOYSA-N
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Description

A-80b is a synthesized pyridazino[4,5-b]indole derivate. A 80b shows potent and long-lasting antihypertensive activity and lowers blood pressure. The decrease in diastolic pressure was greater than the decrease in systolic pressure and cardiac frequency was not modified significantly. A-80b shows dose-dependent inhibition of the Ca(2+)-induced contraction. A-80b exerts a hypotensive and antihypertensive effect, possibly attributable to vasodilator activity via interference with Ca2+ influx and probably Ca2+ mobilization from intracellular stores.

Scientific Research Applications

Inotropic and Platelet Aggregation Inhibition Activities

  • Inotropic Activity and Platelet Aggregation Inhibition : A study by Monge et al. (1991) synthesized compounds resembling the structure of 1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine. These compounds demonstrated inotropic activity and inhibited platelet aggregation. Notably, 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b ]indole hydrochloride was identified as a novel inhibitor of PDE-IV and TXA2 synthetase (Monge et al., 1991).

Reactivity with Electrophilic Reagents

  • Reactivity with Aromatic Diazonium Salts : A study by Mohamed, Elnagdi, and Abdel-Khalik (2001) explored the reaction of 1-(3,5-dimethylpyrazol-1-yl)acetone with aromatic diazonium salts, producing arylhydrazones. These were further converted into pyridazines and indolylpyrazoles, demonstrating the compound's reactivity and potential in synthesizing diverse chemical structures (Mohamed, Elnagdi, & Abdel-Khalik, 2001).

Synthesis of New Derivatives

  • Synthesis of Novel Derivatives : Research by Draper and Castle (1983) reported the synthesis of various derivatives of 4-(3,5-dimethylpyrazol-1-yl)imidazo[4,5-d]pyridazine. These syntheses aimed to generate compounds for biological screening, indicating the versatility of the compound in producing various biologically relevant derivatives (Draper & Castle, 1983).

Cycloaddition Reactions and Biological Activities

  • Diels-Alder Reactions and Antineoplastic Activities : Haider and Kaeferboeck (1999) studied the thermally induced [4+2] cycloaddition reactions of certain pyridazinones with pyrano[3,4-b]indol-3(9H)-ones. The resulting products, pyridazino[4,5-b]carbazolones, were of interest due to their potential antineoplastic activities, highlighting the compound's significance in synthesizing agents with possible therapeutic applications (Haider & Kaeferboeck, 1999).

Ligand Design for Metallic Grids

  • Ligand Design and Anion Encapsulation : A study by Manzano et al. (2008) involved the synthesis of ligands like 3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine for building [2 x 2] metallic grids. These ligands were used to encapsulate anions, demonstrating the compound's application in supramolecular chemistry and anion-pi interactions (Manzano et al., 2008).

Properties

CAS No.

135561-94-3

Molecular Formula

C16H17N7

Molecular Weight

307.35 g/mol

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine

InChI

InChI=1S/C16H17N7/c1-9-8-10(2)23(22-9)16-14-13(15(19-17-3)20-21-16)11-6-4-5-7-12(11)18-14/h4-8,17-18H,1-3H3,(H,19,20)

InChI Key

LZAUTKZCXBBSMB-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NNC)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NNC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-methylhydrazin-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole
A 80b
A-80

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine
Reactant of Route 2
1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine
Reactant of Route 3
1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine
Reactant of Route 4
Reactant of Route 4
1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine
Reactant of Route 5
Reactant of Route 5
1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine
Reactant of Route 6
1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine

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